molecular formula C12H15N7O3S B2689950 (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1448066-46-3

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2689950
CAS No.: 1448066-46-3
M. Wt: 337.36
InChI Key: VLBFQCQVNYAYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a synthetic chemical compound designed for research purposes, featuring a pyridazine core linked to a 1,2,4-triazole group and a (methylsulfonyl)piperazine carboxamide. The integration of the 1,2,4-triazole and pyridazine rings is a motif of significant interest in medicinal chemistry, as these heterocycles are known to contribute to binding affinity and pharmacokinetic properties in bioactive molecules . The 4-(methylsulfonyl)piperazine group is a notable structural feature that can enhance solubility and serve as a key pharmacophore in molecular recognition processes. Compounds with similar structural frameworks, particularly those containing the pyridazine scaffold, have been investigated in various therapeutic areas. Research into related molecules has shown potential in the development of inhibitors for oncology targets, as pyridazine derivatives are explored for their ability to modulate key cellular signaling pathways . This suggests that this compound is a valuable chemical tool for biochemical screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies in early-stage drug discovery. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O3S/c1-23(21,22)18-6-4-17(5-7-18)12(20)10-2-3-11(16-15-10)19-9-13-8-14-19/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBFQCQVNYAYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, a pyridazine ring, and a piperazine ring, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H19N7O2SC_{15}H_{19}N_{7}O_{2}S, with a molecular weight of approximately 349.42 g/mol. The structural components of the compound include:

  • Triazole Ring : Known for its antifungal and antibacterial properties.
  • Pyridazine Ring : Associated with various biological activities including antitumor effects.
  • Piperazine Ring : Commonly found in many pharmaceuticals, contributing to neuroactive and antipsychotic properties.

Biological Activity Overview

Research on the biological activity of this compound has highlighted several key areas:

Antitumor Activity

Studies have demonstrated that derivatives of triazole and piperazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines . The mechanism of action often involves apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The presence of the triazole moiety suggests potential antimicrobial activity. Triazoles are well-documented for their effectiveness against fungal infections. Preliminary assays indicate that compounds with similar structures can inhibit the growth of various pathogenic fungi .

Anti-inflammatory Effects

The methylsulfonyl group attached to the piperazine ring may contribute to anti-inflammatory properties. Compounds containing sulfonamide groups have been shown to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Case Study 1: Cytotoxicity Assay

A study evaluated the cytotoxic effects of several triazole-piperazine derivatives, including our target compound. The results indicated that compounds with similar structures exhibited significant cytotoxicity with IC50 values ranging from 0.99 μM to 5 μM against various cancer cell lines. The most potent derivative induced apoptosis via mitochondrial pathways .

Case Study 2: Antifungal Activity

In vitro studies on triazole derivatives showed promising antifungal activity against Candida albicans and Aspergillus niger. The mechanism involved disruption of fungal cell membrane integrity .

CompoundIC50 (μM)Target Cell Line
Compound A0.99BT-474
Compound B2.5HeLa
Compound C3.0MCF-7

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine and triazole rings can significantly influence biological activity. For instance, substituents on the piperazine ring enhance binding affinity to target proteins involved in cancer proliferation pathways .

Scientific Research Applications

Antimicrobial Activity

The triazole moiety is recognized for its antimicrobial properties. Compounds containing triazole rings have been shown to exhibit significant activity against various bacterial and fungal strains. Studies indicate that derivatives of this compound can inhibit the growth of pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research has demonstrated that compounds with similar structural features to (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone exhibit anticancer activities. For instance, triazole derivatives have been linked to apoptosis induction in cancer cells through various mechanisms, including the inhibition of specific kinases involved in tumor growth.

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Certain analogs have shown promise in models of neurodegenerative diseases, indicating potential applications in treating conditions such as Alzheimer’s and Parkinson’s disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of new compounds. In the case of this compound:

  • Substituent Variations: Modifications on the piperazine or triazole rings can significantly affect biological activity. For example, the introduction of electron-withdrawing groups has been associated with enhanced potency in certain assays.
Substituent TypeEffect on Activity
Electron-withdrawing groupsIncreased potency against target enzymes
Alkyl substitutionsAltered solubility and bioavailability

Case Study 1: Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various bacterial strains. Results indicated that modifications to the piperazine ring significantly enhanced antibacterial activity against resistant strains.

Case Study 2: Anticancer Activity

A series of triazole-containing compounds were synthesized and evaluated for their anticancer effects in vitro. The results showed that specific substitutions on the triazole ring led to increased apoptosis in cancer cell lines, suggesting a pathway for developing effective cancer therapies.

Comparison with Similar Compounds

Discussion

The target compound’s structural features position it as a hybrid of antiparasitic and kinase-inhibitor scaffolds. Key comparisons include:

  • Solubility : Methylsulfonyl may improve aqueous solubility over cyclopropylsulfonyl () or hydrophobic alkyl chains ().
  • Bioactivity : The pyridazine core could favor interactions with polar enzyme active sites, unlike imidazo-pyridine or pyrimidine cores.
  • Synthetic Accessibility : The absence of nitro or long alkyl groups (cf. ) may streamline synthesis.

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Synthetic optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) and purification techniques. For example, highlights the use of substituted piperazine derivatives in analogous compounds, suggesting that steric and electronic effects of substituents influence reaction efficiency. Employing high-resolution mass spectrometry (HRMS) and preparative HPLC for purification can enhance purity, as demonstrated in for structurally related triazole-piperazine hybrids .

Advanced: How should researchers address discrepancies in spectroscopic data (e.g., NMR, MS) during structural validation?

Methodological Answer:
Contradictions in spectral data (e.g., unexpected proton splitting in 1^1H NMR) may arise from conformational flexibility or impurities. To resolve this:

  • Compare experimental data with computational simulations (DFT-based NMR predictions).
  • Use 2D NMR techniques (COSY, HSQC) to confirm connectivity, as applied in for imidazo-pyridine derivatives .
  • Cross-validate with high-resolution ESI-MS to rule out adduct formation or isotopic interference .

Basic: What techniques are critical for characterizing the stability of this compound under varying pH and temperature?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Assess thermal decomposition patterns, as in ’s thermal studies on piperazinyl-pyrrolo-pyridinediones .
  • pH-Stability Profiling: Use HPLC-UV to monitor degradation products over time in buffers (pH 1–12), similar to methods in for related pyridine derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

  • Systematic Substituent Variation: Modify triazole and piperazine substituents (e.g., methylsulfonyl vs. aryl groups) and test activity in target assays. ’s comparison of nitro- and pyrrolidinyl-substituted pyrazoles provides a template for SAR design .
  • Computational Docking: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental IC50_{50} values from in vitro assays .

Basic: What in vitro assays are suitable for preliminary evaluation of antiparasitic activity?

Methodological Answer:

  • Antileishmanial/Antitrypanosomal Assays: Use promastigote (Leishmania spp.) or trypomastigote (Trypanosoma cruzi) cultures with resazurin-based viability assays, as described in for triazole-imidazo-pyridine hybrids .
  • Cytotoxicity Screening: Counter-screen against mammalian cell lines (e.g., Vero or HEK293) to assess selectivity indices .

Advanced: How can conflicting results between in vitro and in vivo efficacy be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure bioavailability, metabolic stability (e.g., liver microsome assays), and tissue distribution.
  • Formulation Adjustments: Improve solubility via co-solvents or nanoencapsulation, as poor bioavailability often underlies in vitro-in vivo discordance .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-MS/MS: Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for separation, coupled with MRM detection for sensitivity .
  • Validation Parameters: Follow ICH guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) .

Advanced: How can researchers troubleshoot poor chromatographic resolution during HPLC method development?

Methodological Answer:

  • Column Screening: Test polar-embedded (e.g., ACE C18-AR) or HILIC columns for polar metabolites.
  • Gradient Optimization: Adjust acetonitrile/water ratios and buffer additives (e.g., 0.1% TFA) to enhance peak symmetry, as in .

Advanced: What methodologies assess the compound’s environmental persistence and ecotoxicological risks?

Methodological Answer:

  • Fate Studies: Use OECD 307 guidelines to measure biodegradation in soil/water systems .
  • Ecotoxicology Assays: Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201), as outlined in ’s environmental impact framework .

Advanced: How can theoretical frameworks guide the prioritization of synthetic analogs for testing?

Methodological Answer:

  • Pharmacophore Modeling: Identify critical motifs (e.g., triazole’s hydrogen-bonding capacity) using software like Schrödinger’s Phase .
  • Free Energy Perturbation (FEP): Predict binding affinity changes for substituent modifications, linking computational data to experimental SAR .

Advanced: How should researchers analyze contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Conformational Sampling: Use molecular dynamics (MD) simulations to assess ligand flexibility in solution vs. rigid docking poses.
  • Off-Target Screening: Employ proteome-wide affinity profiling (e.g., CETSA) to identify unintended targets, as seen in ’s comparative studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.